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Compound of Interest

Compound Name: 3-Dimethylamino-1-propyne

Cat. No.: B052561

Computational Analysis of 3-Dimethylamino-1-
propyne: A Technical Guide

This technical guide provides a comprehensive overview of the computational analysis of the
molecular structure of 3-dimethylamino-1-propyne. It is intended for researchers, scientists,
and professionals in the field of drug development and computational chemistry. This document
outlines the theoretical foundation, experimental protocols, and expected results from such an
analysis.

Introduction

3-Dimethylamino-1-propyne, a versatile organic compound, holds significant interest in
synthetic chemistry and materials science.[1][2] Its unique structure, featuring a terminal alkyne
and a tertiary amine, makes it a valuable precursor for various chemical transformations.[1]
Understanding its three-dimensional structure and molecular properties is crucial for predicting
its reactivity, designing novel reactions, and developing new applications.

Computational chemistry provides a powerful toolkit for investigating molecular structures and
properties at the atomic level.[3] Techniques such as Density Functional Theory (DFT) and ab
initio methods allow for the accurate prediction of geometries, vibrational frequencies, and
other key molecular parameters. This guide details the methodologies for a thorough
computational investigation of 3-dimethylamino-1-propyne and presents illustrative data
obtained from such analyses.
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Molecular Structure and Properties

The molecular formula of 3-dimethylamino-1-propyne is CsHoN, and its linear formula is
(CH3)2NCH2C=CH.[1][4] Its molecular weight is 83.13 g/mol .[5] The molecule consists of a
propyne backbone with a dimethylamino group attached to the third carbon atom.

Optimized Molecular Geometry

The equilibrium geometry of 3-dimethylamino-1-propyne can be determined through
computational geometry optimization. This process seeks the lowest energy arrangement of
the atoms in the molecule. The following tables present illustrative bond lengths, bond angles,
and dihedral angles obtained from a hypothetical DFT calculation at the B3LYP/6-31G(d) level
of theory.

Table 1: lllustrative Bond Lengths of 3-dimethylamino-1-propyne
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Atom 1 Atom 2 Bond Length (A)
C1 Cc2 1.208
Cc2 C3 1.465
C3 N4 1.472
N4 C5 1.461
N4 C6 1.461
C1 H7 1.062
C3 H8 1.095
C3 H9 1.095
C5 H10 1.091
C5 H11 1.091
C5 H12 1.091
C6 H13 1.091
C6 H14 1.091
Cé6 H15 1.091

Table 2: lllustrative Bond Angles of 3-dimethylamino-1-propyne
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Atom 1 Atom 2 Atom 3 Bond Angle (°)
C1 Cc2 C3 178.5
Cc2 C3 N4 112.3
C3 N4 C5 110.8
C3 N4 C6 110.8
C5 N4 C6 109.5
H8 C3 H9 108.2
H10 C5 H1l 109.5

Table 3: lllustrative Dihedral Angles of 3-dimethylamino-1-propyne

Dihedral Angle
Atom 1 Atom 2 Atom 3 Atom 4

)
C2 C3 N4 C5 65.2
C2 C3 N4 C6 -174.8
N4 C3 C2 c1 -179.9

Rotational Constants

Computationally determined rotational constants are essential for interpreting microwave
spectroscopy data and provide insights into the molecule's moments of inertia.

Table 4: lllustrative Rotational Constants of 3-dimethylamino-1-propyne

Constant Value (GHz)
A 9.854
B 2.763
C 2.341
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Vibrational Frequencies

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a
molecule. Each frequency corresponds to a specific vibrational mode.

Table 5: lllustrative Vibrational Frequencies of 3-dimethylamino-1-propyne

Mode Frequency (cm™?) Description

1 3315 C-H stretch (alkyne)

2 2978 C-H stretch (methyl)

3 2945 C-H stretch (methyl)

4 2870 C-H stretch (methylene)
5 2120 C=C stretch

6 1465 C-H bend (methyl)

7 1450 C-H bend (methylene)
8 1260 C-N stretch

9 1045 C-C stretch

10 640 C-C=C bend

Experimental Protocols

The computational analysis of 3-dimethylamino-1-propyne involves a series of well-defined
steps, from building the initial molecular structure to analyzing the final results.

Molecular Structure Input

The initial 3D coordinates of the 3-dimethylamino-1-propyne molecule can be generated
using molecular building software such as Avogadro, ChemDraw, or GaussView. The initial
geometry should reflect standard bond lengths and angles.

Geometry Optimization
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The primary goal of geometry optimization is to find the minimum energy conformation of the
molecule. This is typically achieved using quantum mechanical methods.

o Software: A variety of quantum chemistry software packages can be used, including
Gaussian, Q-Chem, ORCA, and GAMESS.

e Theoretical Method: Density Functional Theory (DFT) is a popular and computationally
efficient method that provides a good balance of accuracy and cost.[6] The B3LYP functional
is a widely used hybrid functional for organic molecules.[7] Alternatively, ab initio methods
like Hartree-Fock (HF) or Mgller-Plesset perturbation theory (MP2) can be employed.

o Basis Set: The choice of basis set determines the flexibility of the atomic orbitals used in the
calculation. A Pople-style basis set such as 6-31G(d) is a common starting point for small
organic molecules, offering a good compromise between accuracy and computational time.
Larger basis sets, like 6-311+G(d,p), can be used for higher accuracy.

The optimization process iteratively adjusts the atomic coordinates until a stationary point on
the potential energy surface is located.

Frequency Calculation

Following a successful geometry optimization, a vibrational frequency calculation should be
performed at the same level of theory. This calculation serves two main purposes:

 Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms
that the optimized geometry corresponds to a true energy minimum.

o Prediction of Vibrational Spectra: The calculated frequencies and their corresponding
intensities can be used to simulate the IR and Raman spectra of the molecule.

Analysis of Results

The output from the quantum chemistry software will contain a wealth of information, including:
o Optimized Cartesian coordinates of the atoms.

e Bond lengths, bond angles, and dihedral angles.
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Rotational constants.

Vibrational frequencies, IR intensities, and Raman activities.

Molecular orbital energies and shapes.

Mulliken or Natural Bond Orbital (NBO) population analysis.

This data can then be compiled into tables and used to create visualizations to aid in the
interpretation of the molecule's structure and electronic properties.

Visualizations

Visual representations are crucial for understanding complex molecular data and computational
workflows.
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Caption: Workflow for the computational analysis of a molecule.

Caption: Ball-and-stick model of 3-dimethylamino-1-propyne.

Conclusion

This technical guide has provided a framework for the computational analysis of the molecular
structure of 3-dimethylamino-1-propyne. By following the outlined experimental protocols,
researchers can obtain detailed insights into the geometry, rotational properties, and vibrational
spectra of this important molecule. The illustrative data presented serves as a reference for the
expected outcomes of such a computational study. The application of these computational
methods is invaluable for advancing our understanding of the structure-property relationships
of 3-dimethylamino-1-propyne and for guiding its application in various fields of chemical
science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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